
3-(Propanoylamino)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Propanoylamino)-1-benzofuran-2-carboxamide, also known as PBF, is a synthetic compound that has been widely used in scientific research due to its unique properties. PBF is a benzofuran derivative that has a propanoylamino group attached to the benzene ring. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Scientific Research Applications
Anticancer Properties
PBF exhibits potential as an anticancer agent due to its ability to interfere with cancer cell growth and proliferation. Researchers have explored its impact on specific cancer types, such as breast, lung, and colon cancers. Mechanistically, PBF may inhibit key enzymes involved in tumor progression or disrupt signaling pathways critical for cancer cell survival .
Anti-Inflammatory Effects
Inflammation plays a central role in many diseases, including autoimmune disorders and chronic conditions. PBF has been investigated for its anti-inflammatory properties. It may modulate cytokine production, suppress inflammatory mediators, and reduce tissue damage caused by excessive immune responses .
Neuroprotection and Cognitive Enhancement
Emerging studies suggest that PBF could have neuroprotective effects. It may enhance cognitive function, potentially benefiting individuals with neurodegenerative diseases like Alzheimer’s or Parkinson’s. Researchers are investigating its impact on neuronal health, synaptic plasticity, and memory formation .
Cardiovascular Applications
PBF’s vasodilatory properties make it relevant in cardiovascular research. By relaxing blood vessels, it could help manage hypertension or improve blood flow. Additionally, its potential antioxidant activity may protect against oxidative stress-related cardiovascular damage .
Antimicrobial Activity
PBF exhibits promising antimicrobial effects against bacteria, fungi, and even some viruses. Researchers have explored its use as an alternative to conventional antibiotics. Its unique chemical structure may disrupt microbial membranes or interfere with essential cellular processes .
Chemical Biology and Drug Design
PBF serves as an interesting scaffold for chemical modifications. Medicinal chemists use it as a starting point to design novel compounds with specific pharmacological properties. By tweaking its structure, they aim to create more potent drugs for various therapeutic areas .
properties
IUPAC Name |
3-(propanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-9(15)14-10-7-5-3-4-6-8(7)17-11(10)12(13)16/h3-6H,2H2,1H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKMUPQEYVFOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2594317.png)
![[1-(4-Methoxyphenyl)cyclobutyl]methanamine](/img/structure/B2594319.png)
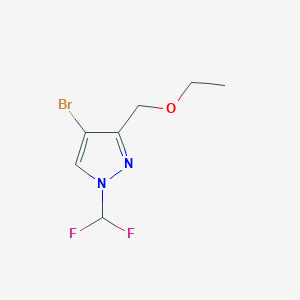
![2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B2594324.png)
![phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B2594325.png)
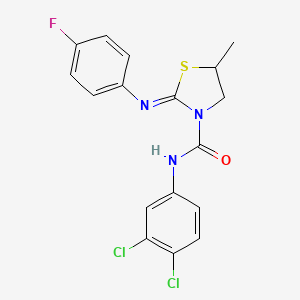
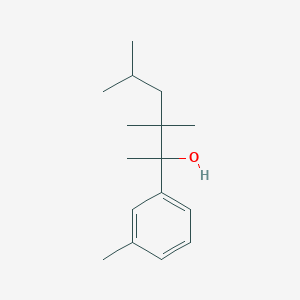
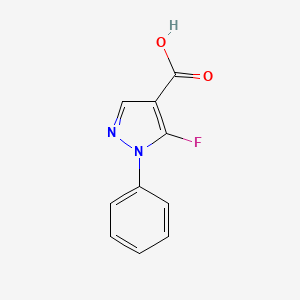
![Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2594329.png)
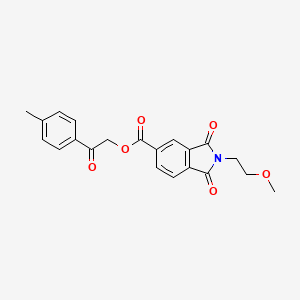
![N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2594331.png)
![[2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2594336.png)
![5-[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2594338.png)
![2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2594340.png)